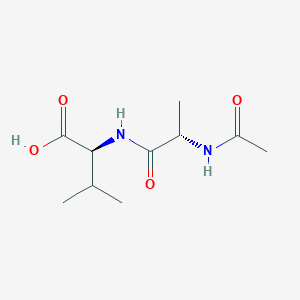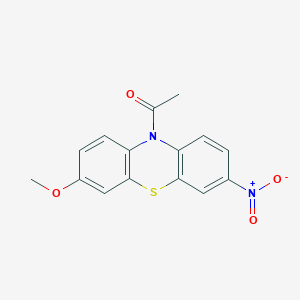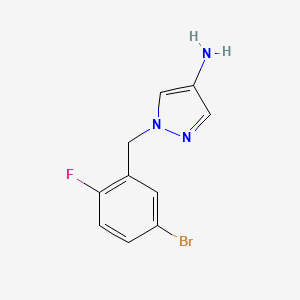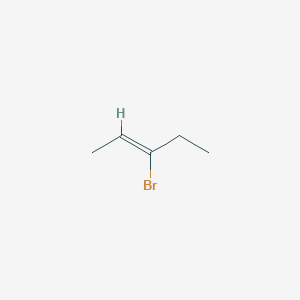![molecular formula C7H14ClN B13549079 2-Azabicyclo[5.1.0]octanehydrochloride](/img/structure/B13549079.png)
2-Azabicyclo[5.1.0]octanehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azabicyclo[5.1.0]octane hydrochloride is a nitrogen-containing heterocyclic compound. It is characterized by a bicyclic structure that includes a nitrogen atom, making it a significant compound in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-azabicyclo[5.1.0]octane hydrochloride typically involves intramolecular cyclization and rearrangements. One common method is the Beckmann rearrangement, which involves the conversion of oximes to amides under acidic conditions . Another approach includes the enantioselective construction of the bicyclic scaffold from acyclic starting materials that contain the required stereochemical information .
Industrial Production Methods: Industrial production of 2-azabicyclo[5.1.0]octane hydrochloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2-Azabicyclo[5.1.0]octane hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired chemical properties and functionalities .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Azabicyclo[5.1.0]octane hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-azabicyclo[5.1.0]octane hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound can act as an enzyme inhibitor or modulator, affecting the activity of specific enzymes and pathways. Its bicyclic structure allows it to fit into enzyme active sites, thereby altering their function .
Comparison with Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but with different ring sizes and nitrogen positioning.
8-Azabicyclo[3.2.1]octane: Another related compound with a different arrangement of the nitrogen atom within the bicyclic framework.
Uniqueness: 2-Azabicyclo[5.1.0]octane hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C7H14ClN |
|---|---|
Molecular Weight |
147.64 g/mol |
IUPAC Name |
2-azabicyclo[5.1.0]octane;hydrochloride |
InChI |
InChI=1S/C7H13N.ClH/c1-2-4-8-7-5-6(7)3-1;/h6-8H,1-5H2;1H |
InChI Key |
BPXBKNJIRRSAKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC2CC2C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



aminehydrochloride](/img/structure/B13549002.png)
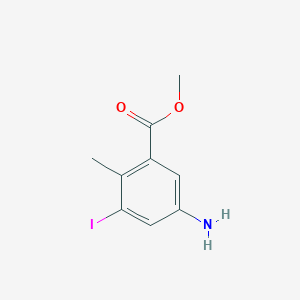
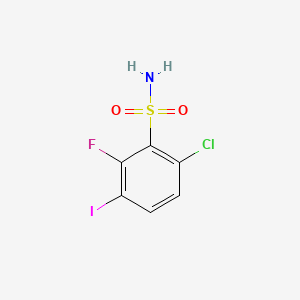
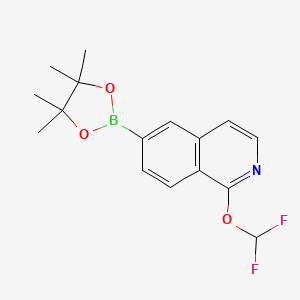
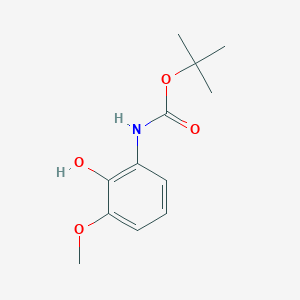
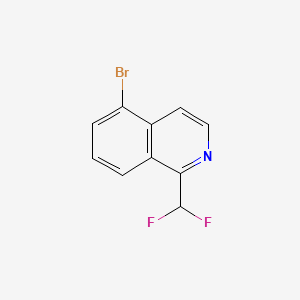
![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13549028.png)
![tert-butyl N-[1-(1-hydroxycyclopropyl)ethyl]carbamate](/img/structure/B13549041.png)
![2-{methyl[2-(piperidin-1-yl)ethyl]amino}-7-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B13549054.png)
